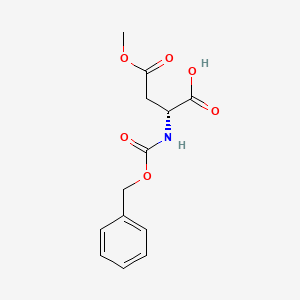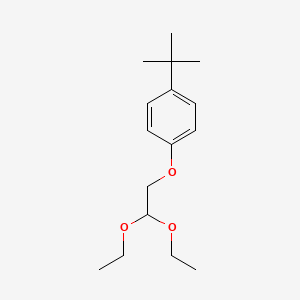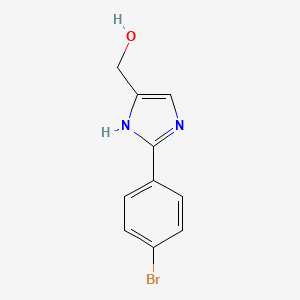
2-(1,8-Naphthyridin-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,8-Naphthyridin-2-yl)ethan-1-amine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The 1,8-naphthyridine core is a significant structure in medicinal chemistry, often found in various pharmaceuticals and materials science applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine can be achieved through several methods. One common approach involves the hydroamination of terminal alkynes followed by Friedländer condensation with 2-aminonicotinaldehydes. This reaction is typically catalyzed by copper(II) triflate (Cu(OTf)2) and diethylamine (Et2NH) .
Another method involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for 1,8-naphthyridines often focus on optimizing yield, safety, and environmental impact. These methods may include the use of green chemistry principles, such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(1,8-Naphthyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide (SeO2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines .
Scientific Research Applications
2-(1,8-Naphthyridin-2-yl)ethan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with different biological activities and chemical properties.
Quinoline: A structurally similar compound with a wide range of applications in medicinal chemistry.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, leading to distinct chemical behavior.
Uniqueness
2-(1,8-Naphthyridin-2-yl)ethan-1-amine is unique due to its specific arrangement of nitrogen atoms in the naphthyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(1,8-naphthyridin-2-yl)ethanamine |
InChI |
InChI=1S/C10H11N3/c11-6-5-9-4-3-8-2-1-7-12-10(8)13-9/h1-4,7H,5-6,11H2 |
InChI Key |
LFDWIKLQKIGRDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({1-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ylidene}amino)urea](/img/structure/B11745621.png)

amine](/img/structure/B11745636.png)


![1-Propene, 3-[3-(3-methoxypropoxy)propoxy]-](/img/structure/B11745655.png)
![[(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11745668.png)
![1-Propene, 3-[3-(3-methoxypropoxy)propoxy]-](/img/structure/B11745673.png)

![1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11745688.png)

![[3-(diethylamino)propyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745698.png)
![1-[4-[(1R)-1-aminoethyl]piperidin-1-yl]ethanone](/img/structure/B11745703.png)
